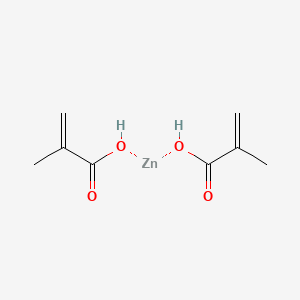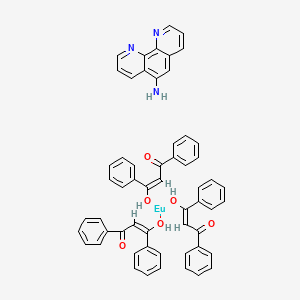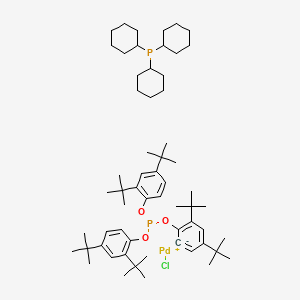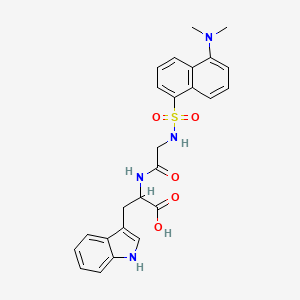
acetic acid;azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and sour taste, commonly recognized as the main component of vinegar. Azane, on the other hand, refers to a class of compounds consisting of nitrogen and hydrogen atoms, with ammonia (NH₃) being the simplest form. The combination of acetic acid and azane forms a unique compound with significant applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods:
Methanol Carbonylation: This is the most common industrial method, where methanol reacts with carbon monoxide in the presence of a catalyst such as rhodium or iridium to produce acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized using oxygen or air in the presence of a metal catalyst like manganese or cobalt acetate.
Fermentation: This biological method involves the fermentation of ethanol by acetic acid bacteria, commonly used in vinegar production.
Industrial Production Methods
The industrial production of acetic acid primarily involves the methanol carbonylation process due to its efficiency and high yield. This process operates under high pressure and temperature conditions, typically around 30-60 atm and 150-200°C, respectively .
Chemical Reactions Analysis
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with alcohols.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (CH₃CH₂OH).
Esterification: Esters such as ethyl acetate (CH₃COOCH₂CH₃).
Scientific Research Applications
Acetic acid and azane have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. Azane compounds, particularly ammonia, are used in the synthesis of various nitrogen-containing compounds.
Biology: Acetic acid is used in DNA extraction and as a preservative. Ammonia is involved in nitrogen metabolism in living organisms.
Medicine: Acetic acid is used in the production of pharmaceuticals, including antibiotics and antiseptics. Ammonia is used in the synthesis of amino acids and other biologically active compounds.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. .
Mechanism of Action
Acetic acid exerts its effects primarily through its acidic nature, which allows it to act as a preservative by lowering the pH and inhibiting microbial growth. In biological systems, acetic acid can penetrate cell membranes and disrupt metabolic processes. Ammonia, as a weak base, can neutralize acids and participate in various biochemical reactions, including the synthesis of amino acids and nucleotides .
Comparison with Similar Compounds
Similar Compounds
Formic Acid: Similar to acetic acid but with one less carbon atom. It is more acidic and has different industrial applications.
Propionic Acid: Has one more carbon atom than acetic acid and is used as a preservative and in the production of polymers.
Ammonia: The simplest azane, used extensively in fertilizers and industrial processes.
Uniqueness
Acetic acid is unique due to its versatility and wide range of applications, from household vinegar to industrial solvents and reagents. Azane compounds, particularly ammonia, are unique in their role in nitrogen metabolism and industrial applications .
Properties
CAS No. |
285977-79-9 |
|---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
80.061 g/mol |
IUPAC Name |
acetic acid;azane |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1+1,2+1;1+1 |
InChI Key |
USFZMSVCRYTOJT-BQCHDQQLSA-N |
Isomeric SMILES |
[13CH3][13C](=O)O.[15NH3] |
Canonical SMILES |
CC(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



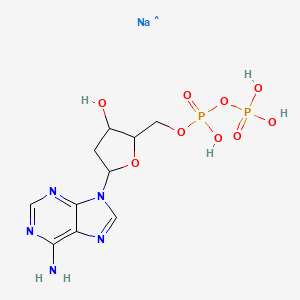
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)



